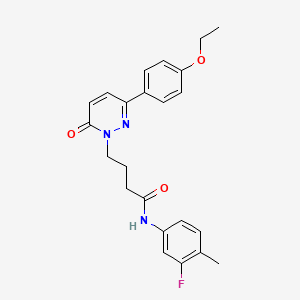![molecular formula C22H20FN5O4 B2797088 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251550-35-2](/img/structure/B2797088.png)
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound It features a unique structural framework that includes a 1H-1,2,3-triazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes
The synthesis of N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide generally involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1H-1,2,3-triazole ring: : Through a Huisgen 1,3-dipolar cycloaddition reaction, an alkyne and an azide can be cyclized to form the 1H-1,2,3-triazole ring.
Piperidine Functionalization: : The 4-fluorophenyl group is introduced to piperidine through amide coupling reactions.
Attachment of the Benzo[d][1,3]dioxole moiety: : This part of the molecule can be introduced via an esterification reaction between benzo[d][1,3]dioxole-5-carboxylic acid and the triazole-containing intermediate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions, employing efficient catalysts, and using robust purification processes like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: : This compound may be reduced, especially at the carbonyl groups, under appropriate conditions.
Substitution: : Substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution reagents: : Halogenating agents like chlorine (Cl2), fluorine (F2), and bases like NaOH or KOH
Major Products
The primary products of these reactions depend on the specific functional groups involved and the conditions. For instance, oxidation may yield aldehydes, ketones, or carboxylic acids; reduction may lead to alcohols or amines; and substitution products can vary based on the attacking nucleophile or electrophile.
Wissenschaftliche Forschungsanwendungen
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a range of scientific applications:
Chemistry: : Used as a ligand in coordination chemistry, contributing to the synthesis of metal complexes.
Biology: : Acts as a probe for studying biochemical pathways, especially those involving enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry: : Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its rigid and complex structure.
Wirkmechanismus
The mechanism of action of this compound often involves binding to specific molecular targets such as enzymes or receptors. For instance, the triazole ring may coordinate with metal ions or engage in hydrogen bonding, while the fluorophenyl group can participate in pi-stacking interactions. The benzo[d][1,3]dioxole moiety might contribute to the overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl derivatives
Piperidinyl benzo[d][1,3]dioxole analogs
Other triazole-based compounds
Uniqueness
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of the triazole ring, fluorophenyl group, and benzo[d][1,3]dioxole scaffold, which provides a unique blend of electronic, steric, and binding properties not commonly seen in other compounds. This uniqueness allows it to interact with biological targets in distinct ways, potentially leading to novel therapeutic applications.
That’s a lot of chemistry in one go. Anything you want to dig deeper into?
Eigenschaften
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c23-15-2-4-17(5-3-15)28-12-18(25-26-28)22(30)27-9-7-16(8-10-27)24-21(29)14-1-6-19-20(11-14)32-13-31-19/h1-6,11-12,16H,7-10,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKTZCZNHLGQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2797007.png)


![N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2797015.png)
![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)
![benzyl N-[(2R)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2797017.png)
![N-[(4-fluorophenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2797018.png)

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)
![methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2797024.png)
![2-(4-methoxyphenoxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2797025.png)
![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)
